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molecular formula C8H9BrO B1266121 4-Bromo-3-methylanisole CAS No. 27060-75-9

4-Bromo-3-methylanisole

Cat. No. B1266121
M. Wt: 201.06 g/mol
InChI Key: BLZNSXFQRKVFRP-UHFFFAOYSA-N
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Patent
US05679856

Procedure details

36.65 g (0.3 mol) of m-cresol methyl ether and 39.8 g (0.35 mol) of 30% hydrogen peroxide in 40 ml of acetic acid (98%) are initially introduced into a flask which has a volume of 250 ml and ground-glass joints and is fitted with an internal thermometer, stirrer and dropping funnel. The mixture is stirred vigorously and cooled to 0° C. Subsequently, bromine dissolved in 40 ml of 98% acetic acid is slowly added dropwise over 3 hours. The reaction is highly exothermic. During the period of dropwise addition, the reaction temperature is held constant at about 0° to 5° C. Following the end of dropwise addition, the temperature is raised to 20° C. and stirring is continued for one hour. The stirrer is then switched off and the mixture is left to stand at 20° C. Two phases immediately form. The lower organic, halogenated phase is separated off from the upper acetic acid phase and concentrated, to give 2-bromo-5-methoxytoluene of the formula ##STR11## as a yellow oil.
Quantity
36.65 g
Type
reactant
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][CH:4]=1.OO.[Br:12]Br>C(O)(=O)C>[Br:12][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][C:7]=1[CH3:9]

Inputs

Step One
Name
Quantity
36.65 g
Type
reactant
Smiles
COC1=CC=CC(=C1)C
Name
Quantity
39.8 g
Type
reactant
Smiles
OO
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is fitted with an internal thermometer, stirrer
ADDITION
Type
ADDITION
Details
is slowly added dropwise over 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
During the period of dropwise addition
CUSTOM
Type
CUSTOM
Details
is held constant at about 0° to 5° C
ADDITION
Type
ADDITION
Details
the end of dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised to 20° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
the mixture is left
CUSTOM
Type
CUSTOM
Details
to stand at 20° C
CUSTOM
Type
CUSTOM
Details
Two phases immediately form
CUSTOM
Type
CUSTOM
Details
The lower organic, halogenated phase is separated off from the upper acetic acid phase
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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